Besulpamide
Overview
Description
Besulpamide is a sulfamoylchlorobenzoic acid derivative with diuretic activity . It is similar in diuretic activity to that of chlorthalidone, clopamide, and xipamide .
Molecular Structure Analysis
Besulpamide has a chemical formula of C15H16ClN3O3S . Its exact mass is 353.06 and its molecular weight is 353.821 . The elemental analysis shows that it contains C (50.92%), H (4.56%), Cl (10.02%), N (11.88%), O (13.57%), and S (9.06%) .Physical And Chemical Properties Analysis
The physical and chemical properties of Besulpamide include its molecular structure and weight, as mentioned above . Other properties such as solubility, melting point, boiling point, and stability are not explicitly mentioned in the available resources.Scientific Research Applications
Molecular Structure and Mechanism
- Besulpamide has been investigated using NMR spectroscopy and mass spectrometry. Studies have proposed a mechanism for the formation of besulpamide salt and discussed the tautomerism of its hydroxy derivatives. X-ray crystallography revealed two independent molecular conformations in besulpamide's crystal structure (Frigola, 1989).
Pharmacological Properties
- In experimental studies, besulpamide showed significant diuretic activity in rats and dogs, comparable to chlorthalidone, clopamide, and xipamide. It also exhibited antihypertensive activity similar to hydrochlorothiazide and enhanced the antihypertensive effects of captopril in spontaneously hypertensive rats (Colombo et al., 1987).
Pharmacokinetics
- The pharmacokinetics of besulpamide were studied in rats and dogs. It demonstrated similar kinetic characteristics in both genders of rats, with a biological half-life of 1-4 hours and nearly complete bioavailability. Urinary excretion of unchanged besulpamide varied between species and administration methods (Esteve et al., 1987).
Toxicological Studies
- Studies on the acute, subacute, and subchronic toxicity of besulpamide in rats and mice indicated very low toxicity. The tests did not reveal significant toxic signs or lesions attributable to besulpamide, even though characteristic effects of diuretic activity were observed (Demestre et al., 1987).
properties
IUPAC Name |
(1Z)-4-chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzenecarboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-9-6-10(2)19(11(3)7-9)18-15(20)12-4-5-13(16)14(8-12)23(17,21)22/h4-8H,1-3H3,(H2-,17,18,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDYDXDNOWKEBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)N=C(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=[N+](C(=C1)C)/N=C(/C2=CC(=C(C=C2)Cl)S(=O)(=O)N)\[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920016 | |
Record name | 4-Chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzene-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Besulpamide | |
CAS RN |
90992-25-9 | |
Record name | Besulpamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090992259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzene-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BESULPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/048UJ2MM65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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